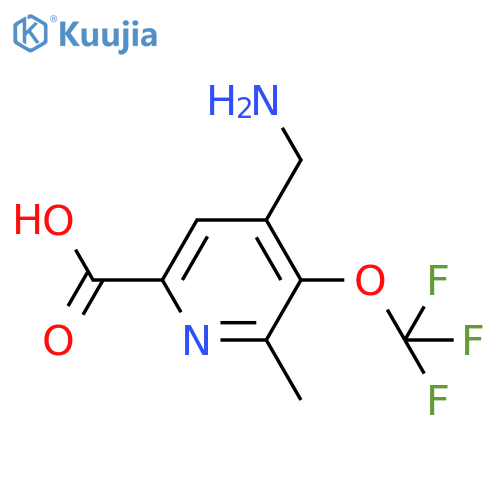Cas no 1361710-47-5 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

1361710-47-5 structure
商品名:4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS番号:1361710-47-5
MF:C9H9F3N2O3
メガワット:250.174572706223
CID:4931750
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid
-
- インチ: 1S/C9H9F3N2O3/c1-4-7(17-9(10,11)12)5(3-13)2-6(14-4)8(15)16/h2H,3,13H2,1H3,(H,15,16)
- InChIKey: QWLHFHBOTXXVMS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=NC(C(=O)O)=CC=1CN)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 85.4
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022001680-500mg |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1361710-47-5 | 97% | 500mg |
$1,019.20 | 2022-04-03 | |
| Alichem | A022001680-1g |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1361710-47-5 | 97% | 1g |
$1,680.00 | 2022-04-03 |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1361710-47-5 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid) 関連製品
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
